molecular formula C16H18O4 B11152920 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one

7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one

Cat. No.: B11152920
M. Wt: 274.31 g/mol
InChI Key: SKHDLSYCDYYDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with methyl, oxopropoxy, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylchromen-2-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: The compound has shown potential in biological research due to its structural similarity to naturally occurring coumarins. It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. Research focuses on their ability to interact with biological targets and pathways, leading to the development of new drugs.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including UV-absorbing agents and optical brighteners.

Mechanism of Action

The mechanism of action of 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
  • 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Comparison: Compared to similar compounds, 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one stands out due to its unique substitution pattern. The presence of the propyl group at the 4-position and the oxopropoxy group at the 5-position imparts distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

7-methyl-5-(2-oxopropoxy)-4-propylchromen-2-one

InChI

InChI=1S/C16H18O4/c1-4-5-12-8-15(18)20-14-7-10(2)6-13(16(12)14)19-9-11(3)17/h6-8H,4-5,9H2,1-3H3

InChI Key

SKHDLSYCDYYDFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.